molecular formula C16H16F2N2O4S2 B4685512 1-[(3,4-difluorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

1-[(3,4-difluorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

Cat. No.: B4685512
M. Wt: 402.4 g/mol
InChI Key: MZFTWSBWQAINEM-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is a synthetic organic compound characterized by the presence of both difluorophenyl and phenylsulfonyl groups attached to a piperazine ring

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(3,4-difluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O4S2/c17-15-7-6-14(12-16(15)18)26(23,24)20-10-8-19(9-11-20)25(21,22)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFTWSBWQAINEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3,4-difluorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 4-(phenylsulfonyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(3,4-Difluorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3,4-Difluorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

1-[(3,4-Difluorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine can be compared with other similar compounds, such as:

  • 1-(3,4-Difluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine
  • 1-(3,4-Difluorophenyl)sulfonyl-4-(2-fluorophenyl)piperazine

These compounds share similar structural features but differ in the substituents attached to the piperazine ring

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3,4-difluorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Reactant of Route 2
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1-[(3,4-difluorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

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